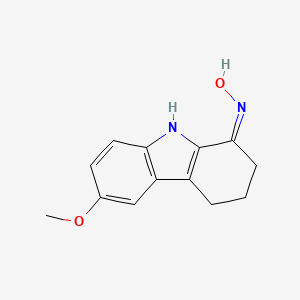

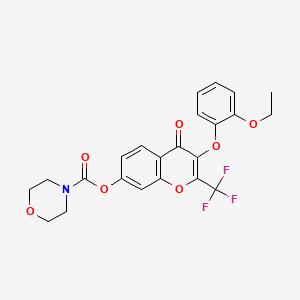

(Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oximes are organic compounds that belong to the imines, with the general formula RR’C=N−OH . They are usually generated by the reaction of hydroxylamine with aldehydes or ketones . Oximes have been studied for decades due to their significant roles as acetylcholinesterase reactivators .

Synthesis Analysis

Oximes can be synthesized by condensation of an aldehyde or a ketone with hydroxylamine . The condensation of aldehydes with hydroxylamine gives aldoximes, and ketoximes are produced from ketones and hydroxylamine .Molecular Structure Analysis

If the two side-chains on the central carbon are different from each other, the oxime can often have two different geometric stereoisomeric forms according to the E/Z configuration .Chemical Reactions Analysis

Oximes have high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . They act as both internal oxidants and a precursor which participates in the framework of the final product .Physical And Chemical Properties Analysis

Oximes have three characteristic bands in the infrared spectrum, whose wavelengths corresponding to the stretching vibrations of its three types of bonds: 3600 cm −1 (O−H), 1665 cm −1 (C=N) and 945 cm −1 (N−O) .科学的研究の応用

Synthetic Building Blocks

Oximes, such as “(Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime”, are valuable synthetic building blocks with reactivity modes enabling their use in diverse methodologies from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .

Photocatalysis

The unique properties imparted by the oxime N–O bond have been recognized for their utility in materials applications . Developments in oxime reactivity since 2016 have enabled transformations such as addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .

Photoactivatable Fluorophores

Oximes can be used as a new class of photolabile caging group for the design of visible light photo-activatable fluorophores . The photoactivation process is mediated by a highly efficient photodeoximation reaction .

Industrial Applications

In industries, oximes are used in the production of an organic compound called Caprolactam, which is a precursor for the polymer named Nylon 6 .

Catalytic Reactions

In Organic chemistry, oximes are utilized in catalytic reactions .

Antidotes

The compounds of oximes are also used as antidotes which are used to serve as nerve agents .

Macromolecular Reactions

Typical macromolecular reactions such as polymer growth, polymer modification, and chain-chain coupling generally require high-yield and highly specific chemical reactions .

Biomedical Applications

Oximes have shown potential in biomedical applications. For example, treatment of murine microglial BV-2 cells with certain oxime compounds greatly reduced LPS-stimulated migration, IL-6, and the expression of iNOS and NO production .

作用機序

Target of Action

Oximes are known for their ability to reactivate the enzyme acetylcholinesterase (AChE), which is a primary target of organophosphate (OP) poisoning . AChE is crucial for nerve function, and its inhibition by OPs leads to a buildup of acetylcholine, causing overstimulation of muscles and glands.

Mode of Action

Oximes reactivate AChE by binding to the OP-inhibited enzyme and displacing the OP. This allows AChE to resume its normal function .

Biochemical Pathways

The primary biochemical pathway affected by oximes is the cholinergic pathway. By reactivating AChE, oximes help restore the normal function of this pathway, which is critical for nerve signal transmission .

Pharmacokinetics

The pharmacokinetics of oximes can vary depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence the bioavailability of the oxime .

Result of Action

The primary result of oxime action is the reactivation of AChE, leading to the restoration of normal nerve function. This can alleviate symptoms of OP poisoning, such as muscle weakness, breathing difficulties, and convulsions .

Action Environment

The action of oximes can be influenced by various environmental factors. For example, temperature can affect the stability of oximes, with Z-isomers (like your compound) being more stable than E-isomers .

Safety and Hazards

将来の方向性

Oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . They are considered potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against organophosphorus poisoning .

特性

IUPAC Name |

(NZ)-N-(6-methoxy-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-17-8-5-6-11-10(7-8)9-3-2-4-12(15-16)13(9)14-11/h5-7,14,16H,2-4H2,1H3/b15-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGBCDCTUCRFQO-QINSGFPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCCC3=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC\3=C2CCC/C3=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(diethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2943581.png)

![(E)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2943590.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2943591.png)

![1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2943593.png)

![N-([2,4'-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2943594.png)

![N-[(5-bromopyrazin-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B2943597.png)

![2-Chloro-1-(6,6-difluorospiro[2.5]octan-2-yl)ethanone](/img/structure/B2943601.png)

![11-(4-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2943603.png)